1-benzyl-5,6-dimethoxy-1H-indazole
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Overview
Description
1-benzyl-5,6-dimethoxy-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The compound has a molecular formula of C16H16N2O2 and a molecular weight of 268.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5,6-dimethoxy-1H-indazole typically involves the reaction of 5,6-dimethoxyindazole with benzyl halides under basic conditions. One common method includes the use of potassium carbonate (K2CO3) as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-5,6-dimethoxy-1H-indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Benzyl halides, alkylating agents, and nucleophiles like amines and thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
1-benzyl-5,6-dimethoxy-1H-indazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in drug development, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 1-benzyl-5,6-dimethoxy-1H-indazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or modulate the activity of enzymes, receptors, or signaling pathways involved in disease processes. For example, it may inhibit kinases or other enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A parent compound with similar structural features but lacking the benzyl and methoxy groups.
2H-indazole: An isomer with the nitrogen atom in a different position within the ring.
5,6-dimethoxyindazole: A compound with similar methoxy substitutions but without the benzyl group.
Uniqueness
1-benzyl-5,6-dimethoxy-1H-indazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzyl group and methoxy substituents enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-benzyl-5,6-dimethoxyindazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-19-15-8-13-10-17-18(14(13)9-16(15)20-2)11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVJNGSFCZTXHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NN2CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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